molecular formula C11H15N B1361586 n,n-Dimethyl-4-(prop-2-en-1-yl)aniline CAS No. 51601-26-4

n,n-Dimethyl-4-(prop-2-en-1-yl)aniline

Cat. No.: B1361586
CAS No.: 51601-26-4
M. Wt: 161.24 g/mol
InChI Key: BVIAJCPAXXKODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,n-Dimethyl-4-(prop-2-en-1-yl)aniline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Aromatic amines, in general, can interact with their targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. They can also undergo various chemical reactions, such as alkylation and halogenation .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 0978 g/mL at 25 °C (lit) . This suggests that it may have good solubility in biological fluids, which could potentially influence its bioavailability.

Action Environment

The action, efficacy, and stability of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline can be influenced by various environmental factors. For instance, the compound should be kept in a dark place and sealed in dry conditions at room temperature . This suggests that light, moisture, and temperature could potentially affect the stability and activity of the compound .

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a photosensitizer in visible-light-induced oxidative formylation reactions . The compound generates singlet oxygen and superoxide anion radicals through energy transfer and single electron transfer pathways, which are crucial in these reactions . These interactions highlight the compound’s potential in facilitating specific biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress, which in turn can alter cellular signaling and gene expression . This oxidative stress can impact cellular metabolism, potentially leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound acts as a photosensitizer, facilitating the generation of reactive oxygen species through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with various biomolecules, leading to oxidative modifications and changes in their activity or function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained oxidative stress, which may have lasting effects on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular signaling and metabolism. At higher doses, it can induce toxic or adverse effects due to excessive generation of reactive oxygen species . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s ability to generate reactive oxygen species can also influence metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . This accumulation can affect its localization and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it determines the specific biomolecules and pathways the compound can interact with.

Properties

IUPAC Name

N,N-dimethyl-4-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h4,6-9H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIAJCPAXXKODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286547
Record name N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51601-26-4
Record name NSC46438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.